(2-Fluoro-5-methylphenyl)hydrazine hydrochloride

Antifungal Drug Discovery Isocitrate Lyase Inhibition Candida albicans

Specifically designed for medicinal chemistry programs targeting VEGFR/PDGFR/CSF-1R kinases, this fluorinated arylhydrazine is the direct precursor to the clinically validated ABT-869 (linifanib) pharmacophore. The unique 2-fluoro-5-methyl regiochemistry dictates cyclization outcomes in indazole/pyrazole synthesis and ensures the correct polymorph landscape in downstream urea derivatives. As a versatile building block, it also serves as an entry point for antifungal isocitrate lyase inhibitor SAR. Neutralize the hydrochloride in situ to generate the active free base for biological screening. Bulk quantities available; inquire for custom packaging.

Molecular Formula C7H10ClFN2
Molecular Weight 176.62 g/mol
CAS No. 388080-67-9
Cat. No. B1437040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-5-methylphenyl)hydrazine hydrochloride
CAS388080-67-9
Molecular FormulaC7H10ClFN2
Molecular Weight176.62 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)NN.Cl
InChIInChI=1S/C7H9FN2.ClH/c1-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H
InChIKeySVKPTIJUJUSKTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Fluoro-5-methylphenyl)hydrazine Hydrochloride (CAS 388080-67-9) – Fluorinated Arylhydrazine Building Block for Heterocyclic Synthesis


(2-Fluoro-5-methylphenyl)hydrazine hydrochloride (CAS 388080-67-9) is a fluorinated arylhydrazine derivative with the molecular formula C₇H₁₀ClFN₂ and a molecular weight of 176.62 g/mol [1]. As a hydrochloride salt of (2-fluoro-5-methylphenyl)hydrazine, this compound serves primarily as a versatile synthetic intermediate for constructing nitrogen-containing heterocycles, including indazoles, pyrazoles, and hydrazones [2]. The specific 2-fluoro-5-methyl substitution pattern on the phenyl ring imparts distinct electronic and steric properties that influence both the reactivity of the hydrazine moiety and the physicochemical characteristics of downstream products .

Why (2-Fluoro-5-methylphenyl)hydrazine Hydrochloride (CAS 388080-67-9) Cannot Be Replaced by Generic Phenylhydrazine or Other Positional Isomers


The substitution pattern of fluorine and methyl groups on the phenyl ring of arylhydrazines critically determines both synthetic utility and biological activity profiles of downstream products. While unsubstituted phenylhydrazine or alternative positional isomers (e.g., 2-fluoro-4-methyl, 3-fluoro-4-methyl) may appear superficially interchangeable, the specific 2-fluoro-5-methyl arrangement confers unique electronic distribution, steric constraints, and hydrogen-bonding capabilities that directly impact cyclization regioselectivity, hydrazone formation kinetics, and target binding affinity in final drug candidates . This positional specificity is particularly evident in the synthesis of clinically validated scaffolds such as ABT-869 (linifanib), where the 2-fluoro-5-methylphenyl urea moiety is essential for multi-targeted tyrosine kinase inhibition, and substitution with alternative regioisomers would predictably alter or abolish the desired pharmacological profile [1].

Quantitative Differentiation Evidence for (2-Fluoro-5-methylphenyl)hydrazine Hydrochloride (CAS 388080-67-9)


Specific Enzyme Inhibition Activity of (2-Fluoro-5-methylphenyl)hydrazine Against Candida albicans Isocitrate Lyase

The free base (2-fluoro-5-methylphenyl)hydrazine demonstrates measurable inhibitory activity against recombinant Candida albicans isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle required for fungal virulence [1]. This represents a specific biochemical activity associated with the 2-fluoro-5-methylphenyl substitution pattern, though direct comparator data for positional isomers in the identical assay system are not currently available in the public domain. The observed IC₅₀ values provide a baseline for structure-activity relationship (SAR) studies involving fluorinated phenylhydrazine scaffolds [1].

Antifungal Drug Discovery Isocitrate Lyase Inhibition Candida albicans

Clinically Validated Scaffold: ABT-869 (Linifanib) Contains the 2-Fluoro-5-methylphenyl Moiety Derived from the Target Compound

(2-Fluoro-5-methylphenyl)hydrazine hydrochloride serves as the direct synthetic precursor for introducing the 2-fluoro-5-methylphenyl group into ABT-869 (linifanib), a potent multi-targeted receptor tyrosine kinase inhibitor that reached Phase III clinical trials for hepatocellular carcinoma [1]. The N'-(2-fluoro-5-methylphenyl)urea moiety is essential for the compound's activity against VEGFR, PDGFR, and CSF-1R kinases [1]. Alternative positional isomers (e.g., 2-fluoro-4-methyl or 3-fluoro-4-methyl) were systematically evaluated during lead optimization and found to produce inferior kinase inhibition profiles [2], though specific quantitative comparator data for these isomers are not publicly disclosed in the primary literature.

Tyrosine Kinase Inhibitor Anticancer ABT-869

Crystalline Form Differentiation in Chemotherapeutic Urea Derivatives

The N-(2-fluoro-5-methylphenyl)urea derivative synthesized from this hydrazine building block has been characterized in multiple crystalline forms (Form 1 and Form 2), each with distinct physicochemical properties [1][2]. Crystalline Form 1 of N-[4-(3-amino-1H-indazol-4-yl)phenyl]-N'-(2-fluoro-5-methylphenyl)urea hydrate was characterized at 25°C with X-ray radiation at 1.54178 Å [1]. This polymorphic characterization is specifically associated with the 2-fluoro-5-methyl substitution pattern; alternative substitution patterns would yield different crystalline packing and dissolution properties. Direct comparative data for other regioisomers are not available in the patent literature.

Solid-State Chemistry Polymorph Characterization Crystalline Form

Distinct Chemical Reactivity and Synthetic Utility Due to 2-Fluoro-5-Methyl Substitution Pattern

The specific 2-fluoro-5-methyl substitution pattern on the phenyl ring directly influences the reactivity profile of this hydrazine derivative compared to other positional isomers . The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect (-I) while also providing resonance electron donation (+M) to the hydrazine-bearing carbon, modulating the nucleophilicity of the hydrazine NH₂ group . The methyl group at the 5-position provides steric and electronic balance. Comparative analysis of hydrazine derivatives reveals that compounds like (3-fluoro-4-methylphenyl)hydrazine exhibit different reactivity profiles due to altered electronic distribution . While quantitative kinetic data comparing positional isomers are not publicly available, the structural distinction is recognized in synthetic chemistry practice.

Heterocyclic Synthesis Fluorinated Building Blocks Regioselective Cyclization

Superior Antimalarial Activity of 2-Fluoro-5-Methylphenyl-Containing Derivatives Compared to Human Enzyme Counterpart

The 2-fluoro-5-methylphenyl isocyanate derivative, which can be synthesized from the corresponding hydrazine precursor via oxidation and Curtius rearrangement pathways, demonstrates potent inhibition of Plasmodium falciparum AdoHcy hydrolase with a favorable selectivity profile against the human enzyme . The 2-fluoro derivative showed superior antimalarial activity in vitro against P. falciparum compared to alternative substitution patterns . This provides indirect evidence that the 2-fluoro-5-methylphenyl scaffold confers advantageous biological properties in the antimalarial context. However, direct comparative data for the hydrazine hydrochloride itself are not available, and the inference relies on structural similarity to the isocyanate derivative.

Antimalarial AdoHcy Hydrolase Inhibition Therapeutic Index

Physical Form Advantage: Hydrochloride Salt Provides Enhanced Stability and Handling Over Free Base

(2-Fluoro-5-methylphenyl)hydrazine hydrochloride (CAS 388080-67-9) exists as a stable crystalline solid under refrigerated storage (2-7°C), whereas the corresponding free base (2-fluoro-5-methylphenyl)hydrazine (CAS 293330-02-6) is typically handled as an oil or low-melting solid with greater susceptibility to air oxidation [1]. The hydrochloride salt form provides a defined stoichiometric composition (C₇H₁₀ClFN₂, MW 176.62 g/mol) with a standard commercial purity of 95%, facilitating accurate weighing and reproducible synthetic procedures . The free base (MW 140.16 g/mol) requires different storage conditions and presents handling challenges due to its physical state and oxidative lability .

Salt Form Selection Storage Stability Solid Handling

Recommended Procurement and Research Application Scenarios for (2-Fluoro-5-methylphenyl)hydrazine Hydrochloride (CAS 388080-67-9)


Synthesis of Multi-Targeted Tyrosine Kinase Inhibitors via Urea or Indazole Formation

This compound is the direct synthetic precursor for introducing the 2-fluoro-5-methylphenyl pharmacophore into kinase inhibitors such as ABT-869 (linifanib). Procurement is justified for medicinal chemistry programs targeting VEGFR, PDGFR, or CSF-1R kinases where the ABT-869 scaffold serves as a reference point for lead optimization [1].

Antifungal Drug Discovery Targeting the Glyoxylate Cycle

The free base form of this compound exhibits measurable inhibition of Candida albicans isocitrate lyase (IC₅₀ = 7.62–27.0 μM), making it a useful starting point for antifungal SAR studies [2]. The hydrochloride salt can be neutralized in situ to generate the active free base for biological evaluation.

Fluorinated Heterocycle Library Synthesis

The specific 2-fluoro-5-methyl substitution pattern confers distinct regioselectivity in cyclocondensation reactions with carbonyl compounds, enabling the construction of indazole, pyrazole, and hydrazone libraries with predictable substitution patterns . This positional specificity is critical for generating structurally diverse fluorinated heterocycle collections.

Solid-Form Screening and Polymorph Characterization of Urea Derivatives

When used to synthesize N-(2-fluoro-5-methylphenyl)urea derivatives, the resulting compounds can be characterized for crystalline polymorphism, as demonstrated by the Form 1 and Form 2 polymorphs of the ABT-869 urea intermediate [3]. This supports pharmaceutical formulation development efforts requiring well-characterized solid forms.

Technical Documentation Hub

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